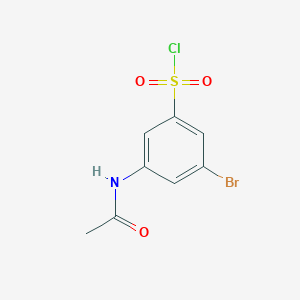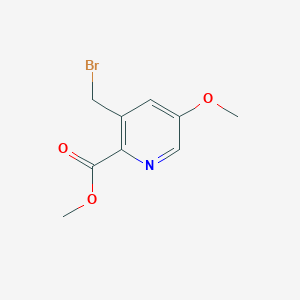
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that features a cyclopropylmethyl group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through various methods, such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which introduce the cyclopropyl group into the molecule.
Attachment to the Benzamide Structure: The cyclopropylmethyl group is then attached to the benzamide structure through a series of reactions, including nucleophilic substitution and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The hydroxyl and benzamide groups also play a role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylmethyl)-4-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its chemical properties and biological activity.
4-Hydroxy-N,N-dimethylbenzamide: Does not have the cyclopropylmethyl group, leading to different reactivity and applications.
3-(Cyclopropylmethyl)benzamide: Missing the hydroxyl group, which can alter its interaction with biological targets .
Uniqueness
3-(Cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of the cyclopropylmethyl group, hydroxyl group, and N,N-dimethyl groups. This combination provides distinct chemical properties and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)10-5-6-12(15)11(8-10)7-9-3-4-9/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
XPEYDRMDSMITBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)



